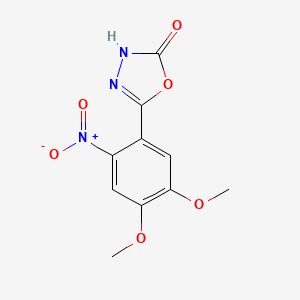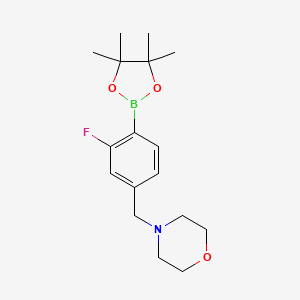
3-Bromo-2-pyridinecarbohydrazide
Descripción general
Descripción
3-Bromo-2-pyridinecarbohydrazide is a versatile chemical compound with the molecular formula C6H6BrN3O. It is widely used in scientific research due to its unique molecular structure, which allows for a variety of applications ranging from drug synthesis to materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-pyridinecarbohydrazide typically involves the bromination of 2-pyridinecarbohydrazide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-pyridinecarbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of aryl or vinyl boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiocyanato derivatives can be formed.
Coupling Products: A variety of biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Bromo-2-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential pharmaceutical agents.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-pyridinecarbohydrazide involves its ability to interact with various molecular targets through its functional groups. The bromine atom and the carbohydrazide moiety can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Comparación Con Compuestos Similares
3-Chloro-2-pyridinecarbohydrazide: Similar in structure but with a chlorine atom instead of bromine.
2-Pyridinecarbohydrazide: Lacks the halogen substituent, making it less reactive in certain reactions.
Uniqueness: 3-Bromo-2-pyridinecarbohydrazide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its chloro or unsubstituted counterparts .
Propiedades
IUPAC Name |
3-bromopyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRJTCWLHJABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)


![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)


![N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)

![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)

![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)



